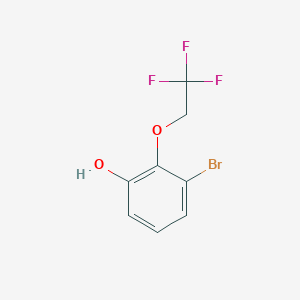![molecular formula C12H22N4O6 B13433613 (2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid](/img/structure/B13433613.png)
(2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid is a complex organic compound with a unique structure that includes an imidazolidinone ring and a trihydroxybutyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid typically involves multiple steps, including the formation of the imidazolidinone ring and the attachment of the trihydroxybutyl side chain. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to produce the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The trihydroxybutyl side chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The imidazolidinone ring can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trihydroxybutyl side chain can yield ketones or carboxylic acids, while substitution reactions can produce a wide range of substituted derivatives.
Applications De Recherche Scientifique
(2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]hexanoic acid
- (2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]butanoic acid
Uniqueness
What sets (2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid apart from similar compounds is its specific stereochemistry and the presence of the trihydroxybutyl side chain
Propriétés
Formule moléculaire |
C12H22N4O6 |
|---|---|
Poids moléculaire |
318.33 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid |
InChI |
InChI=1S/C12H22N4O6/c13-6(11(21)22)2-1-3-14-12-15-7(10(20)16-12)4-8(18)9(19)5-17/h6-9,17-19H,1-5,13H2,(H,21,22)(H2,14,15,16,20)/t6-,7?,8-,9+/m0/s1 |
Clé InChI |
HZDLKNOGBSMKRN-BRDYZLGLSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)O)N)CN=C1NC(C(=O)N1)C[C@@H]([C@@H](CO)O)O |
SMILES canonique |
C(CC(C(=O)O)N)CN=C1NC(C(=O)N1)CC(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13433539.png)
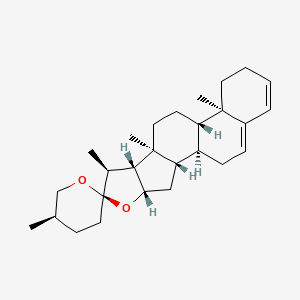
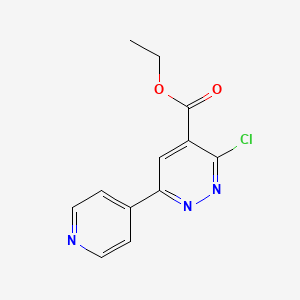
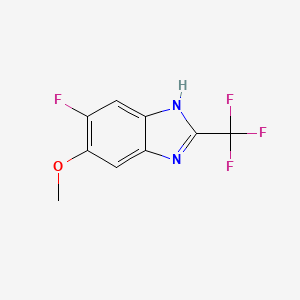

![1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-2-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic Acid](/img/structure/B13433569.png)
![2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid](/img/structure/B13433570.png)

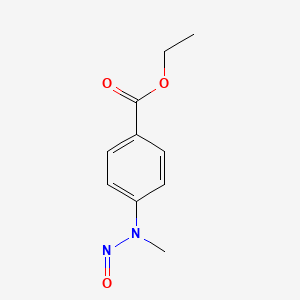
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate](/img/structure/B13433590.png)

